molecular formula C5H9BrO B14682808 3-Bromo-2-ethoxyprop-1-ene CAS No. 26562-26-5

3-Bromo-2-ethoxyprop-1-ene

Cat. No.: B14682808
CAS No.: 26562-26-5
M. Wt: 165.03 g/mol
InChI Key: BTNANFZBVIJFHP-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxyprop-1-ene (C₅H₉BrO) is an allylic bromide featuring an ethoxy (–OCH₂CH₃) substituent at the 2-position and a bromine atom at the 3-position of a propene backbone. This compound belongs to the class of halogenated alkenes, which are pivotal intermediates in organic synthesis. The ethoxy group introduces steric bulk and electron-donating effects via oxygen lone pairs, modulating reactivity compared to smaller or electron-withdrawing substituents.

Properties

IUPAC Name

3-bromo-2-ethoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-7-5(2)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNANFZBVIJFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557131
Record name 3-Bromo-2-ethoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26562-26-5
Record name 3-Bromo-2-ethoxyprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxyprop-1-ene typically involves the bromination of 2-ethoxypropene. One common method is the addition of bromine to 2-ethoxypropene in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the addition and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to 2-ethoxypropene, followed by purification steps such as distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-ethoxyprop-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-ethoxypropene.

    Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents such as ethanol.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.

    Addition: Electrophiles like hydrogen bromide or bromine in non-polar solvents like carbon tetrachloride.

Major Products Formed:

    Substitution: Formation of 2-ethoxyprop-1-ol or 2-ethoxypropylamine.

    Elimination: Formation of 2-ethoxypropene.

    Addition: Formation of 1,2-dibromo-2-ethoxypropane.

Scientific Research Applications

Chemistry: 3-Bromo-2-ethoxyprop-1-ene is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to modify biomolecules through alkylation reactions, aiding in the study of enzyme mechanisms and protein functions.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxyprop-1-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion, depending on the reaction conditions. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved in its biological applications are still under investigation, but they likely involve alkylation of nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituent Effects Primary Applications
This compound C₅H₉BrO 181.03 ~150 (estimated) Ethoxy: Steric bulk, moderate electron donation Organic synthesis intermediate
3-Bromo-2-methoxyprop-1-ene C₄H₇BrO 167.00 135–137 Methoxy: Smaller, higher reactivity in SN2 Pharmaceuticals, fine chemicals
3-Bromo-1-phenylpropene C₉H₉Br 197.08 210–215 Phenyl: Conjugation, stabilization Polymers, agrochemicals
3-Bromo-2-chloroprop-1-ene C₃H₄BrCl 163.42 95–98 Chloro: Electron-withdrawing, leaving group Cross-coupling reactions

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